molecular formula C9H8N2O B13670039 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone

1-(Imidazo[1,5-a]pyridin-5-yl)ethanone

Cat. No.: B13670039
M. Wt: 160.17 g/mol
InChI Key: OLJPJPIUJXSNBN-UHFFFAOYSA-N
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Description

1-(Imidazo[1,5-a]pyridin-5-yl)ethanone is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features an acetyl group attached to the imidazo[1,5-a]pyridine scaffold, a privileged structure in pharmaceutical development. The imidazopyridine core is recognized for its diverse biological activities. Scientific literature indicates that this heterocyclic system is frequently investigated for its potential in central nervous system (CNS) drug discovery and as an anti-inflammatory agent. Related imidazopyridine derivatives have been shown to modulate inflammatory pathways, which are crucial in the pathology of neurodegenerative conditions such as Alzheimer's disease . These compounds can influence processes like neuroinflammation by regulating pro-inflammatory mediators and enzymes . Researchers utilize this compound primarily as a key synthetic building block. The reactive ketone group serves as a versatile handle for further chemical transformations, enabling the construction of more complex molecules for biological screening and structure-activity relationship (SAR) studies. Its primary value lies in its role in designing novel therapeutic candidates targeting inflammatory and neurological disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-imidazo[1,5-a]pyridin-5-ylethanone

InChI

InChI=1S/C9H8N2O/c1-7(12)9-4-2-3-8-5-10-6-11(8)9/h2-6H,1H3

InChI Key

OLJPJPIUJXSNBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=CN=CN21

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Pathways for 1 Imidazo 1,5 a Pyridin 5 Yl Ethanone and Its Analogs

Strategies for the Construction of the Imidazo[1,5-a]pyridine (B1214698) Nucleus

The synthesis of the imidazo[1,5-a]pyridine core is predominantly achieved through the construction of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) moiety. beilstein-journals.org A variety of synthetic strategies have been developed to this end, each with its own advantages and substrate scope.

Cyclocondensation Reactions Employing 2-(Aminomethyl)pyridines as Precursors.beilstein-journals.orgrsc.orgresearchgate.net

Cyclocondensation reactions utilizing 2-(aminomethyl)pyridines as key building blocks represent one of the most common and versatile approaches to the imidazo[1,5-a]pyridine skeleton. beilstein-journals.orgresearchgate.net This strategy involves the reaction of the primary amine of the 2-(aminomethyl)pyridine with a suitable electrophilic partner that provides the remaining carbon and nitrogen atoms of the imidazole ring.

A novel and efficient method for the synthesis of imidazo[1,5-a]pyridines involves the cyclization of 2-picolylamines with nitroalkanes that have been electrophilically activated in the presence of polyphosphoric acid (PPA) and phosphorous acid. beilstein-journals.orgbeilstein-journals.org This approach takes advantage of the unusual electrophilic properties of nitroalkanes when activated by PPA. beilstein-journals.org

Upon heating in polyphosphoric acid, nitroalkanes are converted into phosphorylated nitronates, which exhibit strong electrophilic character. beilstein-journals.orgbeilstein-journals.org The proposed mechanism for the formation of imidazo[1,5-a]pyridines via this method begins with the nucleophilic attack of the 2-(aminomethyl)pyridine on the electrophilically activated nitronate. This initial step forms an amidinium species, which is well-suited for a 5-exo-trig cyclization involving the pyridine ring. The subsequent cyclization leads to a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. Following deprotonation and elimination of an O-phosphorylated hydroxylamine, the aromatic imidazo[1,5-a]pyridine is formed. beilstein-journals.org

The reaction conditions for this transformation have been optimized, and it has been found that a mixture of 87% PPA and phosphorous acid provides the best yields. researchgate.net The reaction is sensitive to steric factors, and while it requires relatively harsh conditions, it affords moderate to good yields of the desired products. beilstein-journals.org

Table 1: Synthesis of Imidazo[1,5-a]pyridines from 2-(Aminomethyl)pyridine and Electrophilically Activated Nitroalkanes researchgate.net

EntryNitroalkaneProductYield (%)
1Nitroethane1-Methylimidazo[1,5-a]pyridine77
21-Nitropropane1-Ethylimidazo[1,5-a]pyridine53
31-Nitrobutane1-Propylimidazo[1,5-a]pyridine61
41-Nitropentane1-Butylimidazo[1,5-a]pyridine58
51-Nitrohexane1-Pentylimidazo[1,5-a]pyridine63
6α-Nitrotoluene1-Phenylimidazo[1,5-a]pyridine15

The cyclocondensation of 2-(aminomethyl)pyridines with various carbonyl compounds, such as aldehydes and ketones, is a widely employed strategy for the synthesis of imidazo[1,5-a]pyridines. organic-chemistry.org For instance, an efficient three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) leads to the formation of imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.org

Furthermore, reactions with α-halogenoesters can also be utilized to construct the imidazo[1,5-a]pyridine ring system. For example, the condensation of 2-aminopyridine (B139424) with ethyl bromopyruvate in refluxing ethanol (B145695) provides a straightforward route to key intermediates in the synthesis of potent respiratory syncytial virus fusion inhibitors. acs.org

Cycloaddition Approaches to the Imidazo[1,5-a]pyridine Core.bohrium.com

Cycloaddition reactions offer another synthetic avenue to the imidazo[1,5-a]pyridine nucleus. These reactions typically involve the [3+2] cycloaddition of a pyridine-containing dipole with a suitable dipolarophile. While less common than cyclocondensation methods, cycloaddition strategies can provide rapid access to functionalized imidazo[1,5-a]pyridines. For example, iodine-catalyzed reactions of pyridines with ethyl (E)-2-(benzylideneamino)acetates proceed via a cycloaddition pathway. bohrium.com

Oxidative Cyclization Pathways.bohrium.com

Oxidative cyclization represents a powerful strategy for the synthesis of imidazo[1,5-a]pyridines, often proceeding through the formation of C-N bonds via C-H activation. bohrium.com These reactions typically employ a metal catalyst and an oxidant. For example, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine (B48309) proceeds through a condensation-amination-oxidative dehydrogenation process to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields, using molecular oxygen as a clean oxidant. organic-chemistry.org Another example is a transition-metal-free sp3 C-H amination reaction for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines, mediated by molecular iodine. rsc.org

Transannulation Reactions for Ring System Formation.organic-chemistry.org

Transannulation reactions provide an alternative and increasingly popular method for the construction of the imidazo[1,5-a]pyridine core. These reactions involve the transformation of one heterocyclic ring into another. A notable example is the copper-catalyzed aerobic oxidative denitrogenative transannulation of pyridotriazoles with benzylamines, which yields imidazo[1,5-a]pyridines with good functional group tolerance. acs.org This methodology is also applicable to amino acids, proceeding via a decarboxylative oxidative cyclization. acs.org Metal-free transannulation reactions have also been developed, such as the denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O as a catalyst. organic-chemistry.org

Targeted Synthesis of 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone

The synthesis of the specific compound this compound is not explicitly detailed in currently available chemical literature. However, the construction of its core structure, the imidazo[1,5-a]pyridine scaffold, is well-documented. The targeted synthesis of the desired compound can be approached through two main hypothetical strategies:

Construction of the imidazo[1,5-a]pyridine ring system from a pyridine precursor that already contains the acetyl group at the appropriate position. This would involve the cyclization of a suitably substituted 2-aminomethylpyridine derivative.

Post-functionalization of a pre-formed imidazo[1,5-a]pyridine ring. This would likely involve an electrophilic acylation reaction, such as a Friedel-Crafts acylation, to introduce the acetyl group onto the heterocyclic system.

Both strategies present unique challenges, particularly concerning regioselectivity and the electronic nature of the pyridine ring, which is generally deactivated towards electrophilic substitution. echemi.com

Specific Reaction Conditions and Reagent Optimization for Acetylated Imidazo[1,5-a]pyridines

Direct acylation of the imidazo[1,5-a]pyridine nucleus to produce this compound is a challenging transformation. The pyridine-like nitrogen atom in the six-membered ring reduces the electron density of the ring system, making it less susceptible to electrophilic attack. echemi.com When electrophilic substitution does occur on related imidazopyridine scaffolds, such as imidazo[1,2-a]pyridine (B132010), it is highly regioselective for the electron-rich five-membered imidazole ring, typically at the C-3 position.

A potential approach for the acetylation of the imidazo[1,5-a]pyridine core could be a Friedel-Crafts-type reaction. In such a reaction, a Lewis acid catalyst would be employed to activate an acylating agent, like acetic anhydride (B1165640) or acetyl chloride. The optimization of this reaction would be critical and would need to consider several factors:

Choice of Lewis Acid: Strong Lewis acids such as aluminum chloride (AlCl₃) are commonly used. However, milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) might be necessary to avoid complexation with the basic nitrogen atoms of the imidazo[1,5-a]pyridine ring, which can deactivate the catalyst and the substrate.

Acylating Agent: Acetic anhydride is a common and effective acetylating agent. The use of acetyl chloride is also a possibility.

Solvent: The choice of solvent can significantly influence the reaction's outcome. Non-polar solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are often used for Friedel-Crafts reactions.

Temperature: The reaction temperature would need to be carefully controlled to balance the rate of reaction with the potential for side reactions and decomposition.

It is important to note that due to the electronic properties of the imidazo[1,5-a]pyridine ring, acylation is more likely to occur at the 1 or 3 positions of the imidazole ring rather than the 5-position of the pyridine ring. Overcoming this inherent regioselectivity would be a significant challenge.

One-Pot Synthetic Protocols for Imidazo[1,5-a]pyridine Derivatives

One-pot synthetic protocols offer an efficient and atom-economical approach to the synthesis of the imidazo[1,5-a]pyridine core. These methods typically involve the condensation and subsequent cyclization of readily available starting materials, avoiding the isolation of intermediates.

One such method involves the iodine-mediated reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.com This one-pot reaction constructs C-N and C-S bonds simultaneously under mild conditions. mdpi.com While this specific protocol leads to 1-thio-substituted imidazo[1,5-a]pyridines, the general strategy of a multi-component reaction could be adapted. For the synthesis of this compound, a hypothetical one-pot approach could involve a starting 2-aminomethylpyridine that is substituted at the 6-position with an acetyl group.

Another versatile one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines proceeds from 2-pyridyl ketones and alkylamines in the presence of molecular iodine and sodium acetate (B1210297). rsc.org This transition-metal-free method is operationally simple and can be performed on a gram scale. rsc.org

A three-component condensation of a dipyridyl ketone, an aldehyde, and ammonium (B1175870) acetate, catalyzed by lithium chloride under microwave irradiation, has also been reported for the synthesis of imidazo[1,5-a]pyridines. semanticscholar.org The optimization of this reaction involved screening various solvents, with acetic acid proving to be the most effective. researchgate.net

The following table summarizes the conditions for a selection of one-pot syntheses of imidazo[1,5-a]pyridine derivatives, which could form the basis for developing a synthesis for the target compound.

Starting MaterialsReagents and ConditionsProduct TypeReference
2-Aminomethylpyridines, Benzaldehydes, Sodium benzenesulfinatesI₂, CH₃CN, 80 °C3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridines mdpi.com
2-Pyridyl ketones, AlkylaminesI₂, NaOAc, DMSO, 100 °C1,3-Disubstituted imidazo[1,5-a]pyridines rsc.org
Dipyridyl ketone, Aldehydes, Ammonium acetateLiCl, Acetic acid, Microwave irradiation1,3-Diaryl-imidazo[1,5-a]pyridines semanticscholar.orgresearchgate.net
2-Methylaminopyridines, Carboxylic acidPropane phosphoric acid anhydride (T3P), Ethyl or n-butyl acetate, reflux1,3-Disubstituted imidazo[1,5-a]pyridines researchgate.net

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and the nature of intermediates is crucial for the rational design of synthetic routes to novel imidazo[1,5-a]pyridine derivatives.

Proposed Mechanisms for Cyclization Pathways to Imidazo[1,5-a]pyridines

The formation of the imidazo[1,5-a]pyridine ring system typically proceeds through a cyclocondensation reaction. A common pathway involves the initial formation of an N-acylated or N-alkylated intermediate from a 2-aminomethylpyridine derivative, followed by an intramolecular cyclization and dehydration.

In the synthesis involving the reaction of 2-picolylamines with nitroalkanes in the presence of polyphosphoric acid (PPA), it is proposed that the nitroalkane is electrophilically activated. nih.gov The 2-(aminomethyl)pyridine then acts as a nucleophile, attacking the activated nitroalkane to form an amidinium species. nih.gov This intermediate is well-suited for a 5-exo-trig cyclization, where the pyridine nitrogen attacks the imine-like carbon, leading to a dihydro-imidazo[1,5-a]pyridinium ion. nih.gov Subsequent deprotonation and elimination steps yield the aromatic imidazo[1,5-a]pyridine. nih.gov

Another proposed mechanism, in the context of a three-component reaction of dipyridyl ketone, an aldehyde, and ammonium acetate, likely involves the initial formation of an imine from the aldehyde and ammonia (B1221849) (from ammonium acetate). This is followed by a series of condensation and cyclization steps to build the fused heterocyclic system.

Role of Catalyst-Free Conditions and Solvent Effects in Imidazo[1,5-a]pyridine Synthesis

Several synthetic methods for imidazo[1,5-a]pyridines have been developed that proceed under catalyst-free conditions, which is advantageous from both an economic and environmental perspective. For instance, the reaction of 2-aminomethylpyridines with 1,1-dibromo-1-alkenes can proceed without a catalyst to form imidazo[1,5-a]pyridines.

Solvents can play a crucial role in these reactions, not only in dissolving the reactants but also in influencing the reaction pathway and yield. In the one-pot synthesis of imidazo[1,5-a]pyridines from dipyridyl ketone, aldehydes, and ammonium acetate, a screening of solvents including DMF, ethanol, and acetic acid was performed. researchgate.net The results indicated that acetic acid was the superior solvent for this transformation, likely due to its ability to act as a protic solvent and a catalyst for the condensation steps. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis Development

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize the environmental impact of chemical processes. For the synthesis of imidazo[1,5-a]pyridines and their analogs, several strategies can be employed to enhance the sustainability of the synthetic routes.

Atom Economy: One-pot and multi-component reactions are inherently more atom-economical as they combine several synthetic steps without the need to isolate intermediates, thus reducing waste. mdpi.comresearchgate.net

Use of Safer Solvents: The replacement of hazardous organic solvents with greener alternatives is a key aspect of sustainable synthesis. While many syntheses of imidazo[1,5-a]pyridines still employ traditional organic solvents, the exploration of water or bio-based solvents is an area for future development.

Catalysis: The use of catalytic rather than stoichiometric amounts of reagents is a core principle of green chemistry. The development of efficient catalysts, particularly those based on abundant and non-toxic metals, is desirable. Transition-metal-free syntheses, such as the iodine-mediated cyclization, are particularly noteworthy in this regard. mdpi.comrsc.org

Energy Efficiency: The use of microwave irradiation as an energy source can lead to significantly shorter reaction times and often improved yields compared to conventional heating, contributing to a more energy-efficient process. semanticscholar.orgresearchgate.net

While specific green chemistry metrics for the synthesis of this compound have not been reported due to the lack of a described synthesis, the application of the above principles to the synthesis of the core imidazo[1,5-a]pyridine scaffold provides a framework for the future development of a sustainable route to this target molecule.

Metal-Free Direct Synthesis Methodologies for Imidazo[1,5-a]pyridines

The development of synthetic methods that avoid the use of transition metals is a key area in green chemistry, as it helps to reduce costs and minimize toxic metal residues in the final products. Several effective metal-free strategies for the direct synthesis of the imidazo[1,5-a]pyridine core have been established.

One prominent method is the iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines. rsc.org This transition-metal-free approach involves an sp³ C–H amination reaction. In the presence of molecular iodine (I₂) and a base such as sodium acetate (NaOAc), readily available starting materials can be efficiently converted into a variety of imidazo[1,5-a]pyridine derivatives in a one-pot manner. rsc.org This method is operationally simple and has been successfully performed on a gram scale. rsc.org

Furthermore, a denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by Boron trifluoride etherate (BF₃·Et₂O), offers a metal-free route to this scaffold. organic-chemistry.org The choice of solvent system has been shown to be critical in achieving high yields for this transformation. organic-chemistry.org

A distinct metal-free cyclocondensation reaction utilizes 2-(aminomethyl)pyridines (also known as 2-picolylamines) and electrophilically activated nitroalkanes. beilstein-journals.org In a medium of polyphosphoric acid (PPA) with phosphorous acid, nitroalkanes become potent electrophiles that react with the aminomethylpyridine to form the fused heterocyclic system. beilstein-journals.org The proposed mechanism for this reaction begins with the nucleophilic attack of the 2-(aminomethyl)pyridine on the activated nitronate, forming an amidinium intermediate. This intermediate is well-suited for a 5-exo-trig cyclization onto the pyridine ring, leading to a dihydro-imidazo[1,5-a]pyridinium ion. Subsequent deprotonation and elimination steps yield the final aromatic imidazo[1,5-a]pyridine product. beilstein-journals.org

Table 1: Selected Metal-Free Syntheses of Imidazo[1,5-a]pyridine Analogs

Starting MaterialsKey Reagents/CatalystsConditionsProduct TypeYieldReference
2-Pyridyl ketones, AlkylaminesI₂, NaOAcOne-potSubstituted Imidazo[1,5-a]pyridinesEfficient rsc.org
Pyridotriazoles, NitrilesBF₃·Et₂ODichlorobenzene-dichloroethaneSubstituted Imidazo[1,5-a]pyridinesQuantitative organic-chemistry.org
2-(Aminomethyl)pyridine, NitroethanePolyphosphoric acid, Phosphorous acid110 °C, 3 h1-Methylimidazo[1,5-a]pyridineMedium to good beilstein-journals.org
3-Phenylimidazo[1,5-a]pyridine, FormaldehydeNone (Formaldehyde as solvent/reagent)Room TemperatureBis(3-phenylimidazo[1,5-a]pyridin-1-yl)methaneGood nih.govacs.org

Solvent-Free and Environmentally Benign Synthetic Protocols

Aligning with the principles of green chemistry, synthetic protocols that are solvent-free or utilize environmentally benign reaction media are highly desirable. These methods reduce waste, energy consumption, and the use of hazardous materials.

While many environmentally friendly methods have been developed for the related imidazo[1,2-a]pyridine isomers, including microwave-assisted reactions and the use of solid clay catalysts, the application of these specific techniques to imidazo[1,5-a]pyridines is an area of ongoing development. nih.gov However, some of the aforementioned metal-free syntheses inherently possess environmentally benign characteristics.

For instance, the sequential dual oxidative amination of C(sp³)–H bonds operates under ambient conditions, which reduces energy demands. organic-chemistry.org A particularly noteworthy example of a solvent-free and metal-free approach is the C–H functionalization of existing imidazo[1,5-a]pyridines using formaldehyde. nih.govacs.org In this reaction, a 37% aqueous solution of formaldehyde serves as both the solvent and a carbon source to insert a methylene (B1212753) bridge between two imidazo[1,5-a]pyridine molecules. nih.govacs.org This reaction proceeds at room temperature in an aerobic environment, offering a straightforward and green method for creating bis-heteroarene products. acs.org The strategy has been successfully extended to other alkyl and aryl aldehydes, demonstrating its versatility. nih.gov

The development of one-pot syntheses, such as the iodine-mediated reaction, also contributes to the environmental friendliness of a process by reducing the number of steps and purification procedures, thereby minimizing solvent use and waste generation. rsc.org

Table 2: Environmentally Benign Features of Selected Synthetic Protocols

MethodologyEnvironmentally Benign Aspect(s)Reference
Sequential Dual Oxidative AminationAmbient reaction conditions organic-chemistry.org
Iodine-Mediated sp³ C–H AminationTransition-metal-free, one-pot procedure rsc.org
Methylene Insertion via C-H FunctionalizationMetal-free, solvent-free (formaldehyde as reagent/solvent), room temperature nih.govacs.org

Chemical Reactivity and Derivatization Strategies for 1 Imidazo 1,5 a Pyridin 5 Yl Ethanone

Functionalization at Various Positions of the Imidazo[1,5-a]pyridine (B1214698) System

The reactivity of the 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone core is dictated by the electronic properties of both the fused imidazole (B134444) and pyridine (B92270) rings, as well as the influence of the acetyl substituent.

Electrophilic Aromatic Substitution Reactions on the Pyridine and Imidazole Rings

The imidazo[1,5-a]pyridine system contains two aromatic rings: a π-excessive imidazole ring and a π-deficient pyridine ring. Generally, electrophilic aromatic substitution (EAS) is favored on the more electron-rich imidazole ring. In related imidazo[1,2-a]pyridine (B132010) systems, electrophilic attack occurs preferentially at the C3 position, which is the most electron-rich carbon. researchgate.netstackexchange.comechemi.com A similar regioselectivity is expected for the imidazo[1,5-a]pyridine core, with C3 and C1 being the most probable sites for substitution.

The presence of the acetyl group at the C5 position significantly influences the regioselectivity of EAS. As an electron-withdrawing and deactivating group, the acetyl moiety reduces the electron density of the pyridine ring, making it even less susceptible to electrophilic attack at the C6, C7, and C8 positions. While its deactivating effect extends to the imidazole ring, the C3 and C1 positions remain the most activated sites for electrophilic substitution, albeit with reduced reactivity compared to the unsubstituted parent heterocycle.

PositionPredicted Reactivity toward ElectrophilesRationale
C1 Moderately ReactiveElectron-rich imidazole ring; secondary site for attack.
C3 Most ReactiveHighest electron density in the imidazole ring. researchgate.netstackexchange.com
C6, C7, C8 Highly DeactivatedElectron-deficient pyridine ring, further deactivated by the C5-acetyl group.

This table summarizes the predicted regioselectivity for electrophilic aromatic substitution on this compound based on general principles of heterocyclic reactivity.

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield predominantly C3-substituted products, with C1-substituted isomers as potential minor products under forcing conditions.

Nucleophilic Substitution Reactions and Their Applications

Nucleophilic substitution reactions can occur on the imidazo[1,5-a]pyridine system through two primary pathways: nucleophilic aromatic substitution (SNAr) on a halogenated core or by quaternization of a ring nitrogen atom.

The imidazo[1,5-a]pyridine ring system contains two nitrogen atoms that can potentially undergo quaternization: the pyridine-like N2 and the bridgehead N4. The N2 atom of the imidazole ring is generally more nucleophilic and sterically accessible than the bridgehead nitrogen. mdpi.comresearchgate.net Consequently, the reaction of this compound with alkylating agents, such as alkyl halides or sulfates, is expected to form quaternary ammonium (B1175870) salts predominantly at the N2 position. This reaction introduces a positive charge into the heterocyclic system, which can modify the compound's physical properties and biological activity.

Alkylating AgentTypical ConditionsProduct
Methyl Iodide (CH₃I)Acetonitrile, Room Temp. or 70°C2-Methyl-5-acetyl-imidazo[1,5-a]pyridinium iodide
Ethyl Bromide (CH₃CH₂Br)DMF, Heat2-Ethyl-5-acetyl-imidazo[1,5-a]pyridinium bromide
Benzyl Chloride (BnCl)Toluene, Reflux2-Benzyl-5-acetyl-imidazo[1,5-a]pyridinium chloride

This table presents typical conditions for the N-quaternization of imidazo[1,5-a]pyridine derivatives, leading to the formation of various pyridinium (B92312) salts.

Transition Metal-Catalyzed Cross-Coupling Reactions for Core Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[1,5-a]pyridine core. beilstein-journals.orgnih.gov These reactions typically require a precursor bearing a leaving group, such as a halogen (Br, I) or a triflate (OTf), at the desired position. Halogenation of the imidazo[1,5-a]pyridine ring can be directed to specific positions (e.g., C1, C3, C7) to prepare substrates for these coupling reactions. nih.gov

Key cross-coupling reactions applicable to derivatives of this compound include:

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction of a halo- or triflyloxy-substituted derivative with a boronic acid or ester to form a new carbon-carbon bond, introducing aryl or vinyl groups. nih.govacs.orgnih.govrsc.orgresearchgate.net

Sonogashira Coupling: The palladium- and copper-cocatalyzed reaction with a terminal alkyne to install an alkynyl substituent. researchgate.netwikipedia.orglibretexts.orgyoutube.com

Heck Coupling: The palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: The palladium-catalyzed coupling with an amine to form a carbon-nitrogen bond.

Reaction TypeSubstrateReagentCatalyst SystemProduct Type
Suzuki-Miyaura 1-Iodo-imidazo[1,5-a]pyridineAr-B(OH)₂Pd(OAc)₂, Ligand, Base1-Aryl-imidazo[1,5-a]pyridine
Sonogashira 3-Bromo-imidazo[1,5-a]pyridineR-C≡CHPdCl₂(PPh₃)₂, CuI, Base3-Alkynyl-imidazo[1,5-a]pyridine
Buchwald-Hartwig 7-Chloro-imidazo[1,5-a]pyridineR₂NHPd Catalyst, Ligand, Base7-Amino-imidazo[1,5-a]pyridine

This table illustrates the application of various transition metal-catalyzed cross-coupling reactions for the functionalization of the imidazo[1,5-a]pyridine core.

Chemical Transformations of the Ethanone (B97240) Moiety

The ethanone (acetyl) group at the C5 position is a versatile functional handle that can undergo a wide range of chemical transformations characteristic of ketones.

Carbonyl Reactivity: Reduction, Oxidation, and Condensation Reactions

The carbonyl group of the ethanone moiety can be readily modified to introduce new functionalities.

Reduction: The ketone can be reduced to a secondary alcohol, 1-(imidazo[1,5-a]pyridin-5-yl)ethanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). More potent reagents such as lithium aluminum hydride (LiAlH₄) can also be used. Complete reduction of the carbonyl group to a methylene (B1212753) group (to form 5-ethyl-imidazo[1,5-a]pyridine) can be achieved under conditions such as the Wolff-Kishner or Clemmensen reductions. acs.org

Oxidation: The ethanone group can undergo a Baeyer-Villiger oxidation using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding ester, imidazo[1,5-a]pyridin-5-yl acetate (B1210297). organic-chemistry.orgrsc.orgwikipedia.orglibretexts.orgsigmaaldrich.com The migratory aptitude in this reaction favors the heterocyclic aryl group over the methyl group, leading to the formation of the acetate ester. libretexts.org

Condensation Reactions: The α-methyl group of the ethanone moiety is acidic and can be deprotonated with a base to form an enolate. This enolate can participate in various condensation reactions. For instance, a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde yields an α,β-unsaturated ketone, commonly known as a chalcone (B49325) derivative. usm.mdunib.ac.idresearchgate.netresearchgate.netichem.md The carbonyl group can also react with primary amines to form imines (Schiff bases) or with hydrazine (B178648) derivatives to form hydrazones.

Reaction TypeReagent(s)Product Functional Group
Reduction to Alcohol NaBH₄, MethanolSecondary Alcohol
Reduction to Alkane H₂NNH₂, KOH (Wolff-Kishner)Ethyl Group
Baeyer-Villiger Oxidation m-CPBA, CH₂Cl₂Acetate Ester
Claisen-Schmidt Condensation Ar-CHO, NaOH/EtOHα,β-Unsaturated Ketone (Chalcone)
Imine Formation R-NH₂, Acid catalystImine (Schiff Base)
Hydrazone Formation R-NHNH₂, Acid catalystHydrazone

This table outlines key chemical transformations of the ethanone moiety in this compound.

Alkylation and Acylation of the Acetyl Group or Adjacent Positions

Detailed research findings on the direct alkylation and acylation of the acetyl group or adjacent positions of this compound are not extensively documented in publicly available scientific literature. However, based on the general reactivity of acetyl groups on aromatic and heteroaromatic systems, several potential reaction pathways can be considered. The methyl group of the acetyl moiety is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides (alkylation) or acyl chlorides (acylation), to introduce new functional groups at the α-position to the carbonyl.

The choice of base and reaction conditions would be critical to control the regioselectivity of such reactions, preventing undesired reactions on the imidazo[1,5-a]pyridine ring itself, which also contains potentially reactive sites.

Multi-Component Reactions Involving this compound as a Building Block

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. While specific examples of this compound as a direct building block in MCRs are not widely reported, the broader class of imidazopyridines has been utilized in such reactions. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known isocyanide-based MCR, is employed for the synthesis of various imidazo[1,2-a]pyridine derivatives. beilstein-journals.orgbeilstein-journals.org This reaction typically involves an aminopyridine, an aldehyde, and an isocyanide.

Adapting such MCRs to involve this compound would likely require modification of the acetyl group to a more reactive functionality or leveraging the reactivity of the heterocyclic core. The development of novel MCRs that directly incorporate this building block could provide a streamlined route to diverse and complex molecular scaffolds.

Regioselectivity and Stereoselectivity in Derivatization Processes

The regioselectivity of derivatization reactions on this compound is a crucial aspect to consider. The imidazo[1,5-a]pyridine ring has multiple positions susceptible to electrophilic or nucleophilic attack. The electronic properties of the fused ring system, influenced by the nitrogen atoms and the acetyl group, will direct incoming reagents to specific positions. For instance, in electrophilic aromatic substitution reactions, the position of substitution will be determined by the relative electron density at different carbon atoms of the ring.

Similarly, in reactions involving the acetyl group, controlling the regioselectivity between modification of the methyl group and reactions at the carbonyl carbon is essential. The choice of reagents and reaction conditions plays a pivotal role in achieving the desired regiochemical outcome.

Stereoselectivity becomes a factor when chiral centers are introduced during the derivatization process. For example, in alkylation reactions of the acetyl group, if the incoming alkyl group or the reaction conditions are chiral, it may be possible to achieve stereoselective formation of one enantiomer or diastereomer over the other. However, specific studies detailing the stereoselective derivatization of this compound are currently limited in the scientific literature.

Computational and Theoretical Investigations of 1 Imidazo 1,5 a Pyridin 5 Yl Ethanone

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are employed to determine its optimized molecular geometry, electronic properties, and vibrational frequencies. nih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules. researchgate.net For this compound, TD-DFT calculations can predict its electronic absorption spectra, including the energies and oscillator strengths of electronic transitions. tandfonline.com This information is vital for understanding the photophysical properties of the molecule, which are relevant for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.net The calculations can identify the nature of the electronic transitions, for instance, whether they are localized on the imidazo[1,5-a]pyridine (B1214698) core or involve charge transfer between different parts of the molecule. researchgate.net

Table 1: Representative Theoretical Electronic Transition Data for this compound (Illustrative)

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 -> S13500.12HOMO -> LUMO
S0 -> S23100.08HOMO-1 -> LUMO
S0 -> S32800.25HOMO -> LUMO+1

Note: This data is illustrative and represents typical values for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. nih.gov

For this compound, the MEP analysis would likely reveal a region of high negative potential around the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the ethoxy group, indicating these as likely sites for protonation and interaction with electrophiles. rsc.org Conversely, the hydrogen atoms of the pyridine (B92270) ring would exhibit positive potential, making them susceptible to nucleophilic attack. This information is crucial for understanding the intermolecular interactions of the molecule, such as hydrogen bonding, and for predicting its behavior in different chemical environments. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. researchgate.net

In the case of this compound, FMO analysis would provide insights into its electronic transitions and reactivity. A smaller HOMO-LUMO gap would suggest higher reactivity and easier electronic excitation. researchgate.net The distribution of the HOMO and LUMO across the molecule would indicate the regions most involved in electron donation and acceptance. For instance, the HOMO is often localized on the electron-rich parts of the molecule, such as the imidazo[1,5-a]pyridine ring system, while the LUMO may be distributed over the entire molecule or localized on electron-withdrawing groups. rsc.org

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative)

OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap4.4

Note: This data is illustrative and represents typical values for similar heterocyclic compounds.

Conformational Analysis and Molecular Dynamics Simulations

Prediction of Stable Conformations of this compound

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure. Conformational analysis aims to identify the most stable conformations (spatial arrangements of atoms) of a molecule. For this compound, computational methods can be used to explore the potential energy surface and identify the low-energy conformers. This is particularly important for understanding how the ethanone (B97240) substituent is oriented relative to the imidazo[1,5-a]pyridine ring. The relative energies of different conformers can be calculated to determine their populations at a given temperature. Such studies on related substituted imidazo[1,2-a]pyridines have been crucial in understanding their structure-activity relationships. acs.org

Flexibility and Dynamic Behavior of the Imidazo[1,5-a]pyridine Scaffold

In Silico Ligand-Target Interaction Studies (Excluding Human Clinical Data)

In silico studies are fundamental in modern drug discovery, allowing researchers to predict the binding affinity and interaction of ligands with protein targets, thereby prioritizing compounds for synthesis and further testing.

Molecular Docking Simulations with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the imidazo[1,5-a]pyridine scaffold, these simulations have been instrumental in identifying potential biological targets and understanding binding mechanisms.

For instance, studies on related imidazo[1,5-a]pyridine-chalcone hybrids have utilized molecular docking to investigate their potential as anticancer agents by targeting tubulin. nih.gov These simulations revealed that the compounds could bind to the colchicine (B1669291) binding site of tubulin, leading to microtubule disruption. nih.gov This suggests that this compound, as a member of this class, could be evaluated against similar targets.

Another area of investigation for the broader imidazo[1,5-a]pyridine and pyrimidine (B1678525) class has been as inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor gamma (RORc), a key target in autoimmune diseases. nih.gov Docking studies in such research help elucidate the specific interactions within the ligand-binding domain of the nuclear receptor, guiding the optimization of potency and selectivity. nih.gov While not specific to the ethanone derivative, these studies highlight the utility of docking in exploring the therapeutic applications of the core scaffold.

Table 1: Examples of Molecular Docking Studies on Imidazo[1,5-a]pyridine Derivatives

Derivative Class Protein Target Key Findings
Imidazo[1,5-a]pyridine-chalcones Tubulin Binding at the colchicine site, leading to potential microtubule disruption. nih.gov
Imidazo[1,5-a]pyridines and -pyrimidines RORc Identification as potent and selective inverse agonists. nih.gov

This table is illustrative of studies on the broader chemical class due to the absence of specific data for this compound.

Rational Design Principles for Novel Imidazo[1,5-a]pyridine Derivatives

The rational design of novel compounds is a cornerstone of medicinal chemistry, aiming to optimize the therapeutic properties of a lead scaffold. For the imidazo[1,5-a]pyridine core, design principles are derived from a combination of computational studies, structure-activity relationship (SAR) data, and an understanding of the target's biology.

Key principles often involve:

Scaffold Hopping and Bioisosteric Replacement: Modifying the core heterocycle (e.g., from an imidazo[1,2-a]pyridine (B132010) to an imidazo[1,5-a]pyridine) or replacing functional groups with bioisosteres to improve properties like potency, selectivity, or metabolic stability.

Structure-Based Design: Utilizing the 3D structure of the target protein, obtained from X-ray crystallography or homology modeling, to design ligands that fit precisely into the binding site. Docking simulations are integral to this process, allowing for the virtual evaluation of designed compounds.

Fragment-Based Growth: Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent molecules. This can be guided by SAR and computational insights.

Modulation of Physicochemical Properties: Systematically altering substituents on the imidazo[1,5-a]pyridine ring to fine-tune properties such as lipophilicity (logP), polar surface area (PSA), and solubility, which are critical for pharmacokinetic profiles. For example, the discovery of potent RORc inverse agonists involved extensive modification of substituents at various positions on the imidazo[1,5-a]pyridine scaffold to achieve high potency and selectivity. nih.gov

The development of imidazo[1,5-a]pyridine-based chalcones as microtubule disruptors also exemplifies rational design, where two known pharmacophores (imidazo[1,5-a]pyridine and chalcone) were hybridized to create a new chemical entity with a specific biological aim. nih.gov These overarching strategies, supported by computational tools, guide the evolution of the imidazo[1,5-a]pyridine scaffold into novel therapeutic candidates.

Exploration of 1 Imidazo 1,5 a Pyridin 5 Yl Ethanone and Its Derivatives in Advanced Academic Research Applications

Applications as Fluorescent Probes and Dyes in Research

The inherent photophysical properties of the imidazo[1,5-a]pyridine (B1214698) nucleus, such as intense emissions and high photostability, make it an excellent platform for the development of fluorescent probes and dyes. researchgate.net Researchers have successfully synthesized a variety of derivatives that exhibit bright fluorescence, large Stokes shifts, and sensitivity to their local environment, rendering them suitable for a range of sensing and imaging applications. mdpi.comnih.gov

Photophysical Characterization for Sensing Applications

The fluorescence of imidazo[1,5-a]pyridine derivatives is characterized by high quantum yields and significant Stokes shifts, which are advantageous for minimizing self-quenching and background interference in sensing applications. mdpi.comnih.gov The emission properties can be finely tuned by modifying the substituents on the heterocyclic ring. researchgate.net For example, the introduction of a pyridine (B92270) group in place of a phenyl group at certain positions can lead to a hypsochromic (blue) shift in both absorption and emission spectra and an enhanced quantum yield. mdpi.com

One study detailed a novel fluorescent probe based on the imidazo[1,5-a]pyridine scaffold, designed for the detection of sulfite (B76179) (SO₃²⁻). nih.gov This probe demonstrated a 75-fold turn-on fluorescence response within 5 minutes and a large Stokes shift of 174 nm, operating through an intramolecular charge transfer (ICT) mechanism. nih.gov Such characteristics are highly desirable for selective and sensitive detection of analytes in biological and environmental samples. The large separation between excitation and emission wavelengths helps to avoid self-absorption and reduces scattering interference, leading to improved signal-to-noise ratios. nih.gov

The photophysical properties of several imidazo[1,5-a]pyridine-based fluorophores have been systematically investigated, revealing quantum yields (ΦF) that are highly dependent on the molecular structure and substitution pattern. Coordination with metal ions like Zn(II) can further enhance these properties by increasing molecular rigidity, leading to improved quantum yields (up to 37%) and significant blue shifts in emission. mdpi.com

Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives
Compound DerivativeQuantum Yield (ΦF)Stokes Shift (cm⁻¹)Key Application/FeatureReference
BPy-FL (Donor-π-Acceptor)~70%~7000White LEDs, pH sensing rsc.org
IPY-SO₂ ProbeN/A (Turn-on)~14,000 (174 nm)Sulfite (SO₃²⁻) detection nih.gov
Bis-imidazo[1,5-a]pyridine-Zn(II) Complexup to 37%N/AEnhanced rigidity and blue-shifted emission mdpi.com
1-phenylimidazo[1,5-a]pyridine-anthraceneN/A~11,000Greenish-yellow OLEDs tandfonline.com
Generic Imidazo[1,5-a]pyridine Probes12% to 38%>5000Membrane probes mdpi.com

Solvatochromic Behavior and Environmental Sensitivity Studies

Certain imidazo[1,5-a]pyridine derivatives exhibit significant solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the surrounding solvent. nih.gov This property arises from changes in the dipole moment of the molecule upon electronic excitation, often linked to an intramolecular charge transfer (ICT) character. rsc.orgrsc.org Fluorophores with strong positive solvatochromism show a progressive red-shift in their emission wavelength as the solvent polarity increases. rsc.orgtandfonline.com

This environmental sensitivity is particularly valuable for developing probes to study complex systems like biological membranes. mdpi.comnih.gov For instance, researchers synthesized a series of five imidazo[1,5-a]pyridine-based fluorophores and found that those with more extended π-systems displayed the greatest solvatochromic behavior. nih.gov This made them highly suitable for use as membrane probes to investigate the dynamics, hydration, and fluidity of lipid bilayers. mdpi.comnih.gov The interaction of these probes with liposomes, which serve as artificial membrane models, confirmed their successful intercalation into the lipid environment. nih.govnih.gov

The design of donor-π-acceptor (D–π–A) molecules based on the imidazo[1,5-a]pyridine core has proven to be an effective strategy for inducing strong ICT and, consequently, pronounced solvatochromic effects. rsc.orgrsc.org One such study reported fluorophores with a 1,3-diphenylimidazo[1,5-a]pyridine donor and a benzimidazole (B57391) acceptor, which displayed a large Stokes shift of approximately 7000 cm⁻¹ and positive solvatochromism. rsc.org This sensitivity to the environment also allows these molecules to function as fluorescent pH sensors, exhibiting distinct "on-off-on" fluorescence in response to changes in acidity. rsc.orgrsc.org

Development of Optoelectronic Devices in Research Settings

The excellent luminescence, high quantum yields, and good thermal stability of imidazo[1,5-a]pyridine derivatives make them promising candidates for use as emitter materials in organic light-emitting diodes (OLEDs). tandfonline.comuni-giessen.de Research has focused on designing molecules with specific emission colors and high efficiencies for display and solid-state lighting applications.

Scientists have developed an imidazo[1,5-a]pyridine-anthracene based fluorophore that emits greenish-yellow light. tandfonline.com When incorporated into a solution-processed OLED, this material achieved a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency of 3.2%. tandfonline.com Furthermore, by using this fluorophore as a down-converting material, a white LED was fabricated that demonstrated an excellent color rendering index (CRI) of 89. tandfonline.com

Another research effort focused on creating D–π–A push-pull fluorophores using an imidazo[1,5-a]pyridine donor for application in white LEDs. rsc.orgrsc.org These materials, which emit strongly in the solid state, were used as organic downconverters in hybrid LEDs, achieving a high CRI of ~90 and CIE coordinates close to the NTSC standard for pure white light. rsc.org The ability to tune the emission from blue to orange by modifying substituents on the imidazo[1,5-a]pyridine ring highlights the versatility of this scaffold for creating a full range of colors needed for advanced optoelectronic devices. researchgate.net

Utilization in Transition Metal Catalysis Research

Beyond their optical properties, imidazo[1,5-a]pyridine derivatives are crucial in the field of organometallic chemistry and catalysis. beilstein-journals.org The imidazo[1,5-a]pyridin-3-ylidene moiety, in particular, has been developed as a unique class of N-heterocyclic carbene (NHC) ligands. mdpi.com These ligands exhibit strong σ-donor properties combined with tunable steric and electronic features, making them highly effective in stabilizing transition metal centers and promoting catalytic activity. organic-chemistry.org

Design of Pincer and Heterocyclic Carbene Ligands

The rigid bicyclic framework of imidazo[1,5-a]pyridine allows for the precise installation of functional groups, enabling the rational design of sophisticated ligands. nih.gov Researchers have developed methods to synthesize a wide variety of imidazo[1,5-a]pyridinium salts, which are the precursors to NHC ligands. organic-chemistry.orgorganic-chemistry.org These methods allow for the incorporation of diverse and chiral substituents, leading to multidentate and chelating ligand systems. organic-chemistry.orgacs.org

Bidentate (C,N) ligands have been designed where a pyridine group is attached at the C(5) position of the imidazo[1,5-a]pyridin-3-ylidene core. mdpi.com This arrangement creates a stable six-membered chelate ring with a metal center, such as nickel(II), enhancing the stability of the resulting complex. mdpi.com Similarly, L-shaped heterobidentate (N,C) ligands have been developed with a hemilabile amino group at the C5-position, which can transiently coordinate to the metal center, stabilizing key intermediates in catalytic cycles like the Au(I)/Au(III) system. nih.gov The design of chiral imidazo[1,5-a]pyridine-oxazoline ligands has also been reported, providing a modular approach to creating catalysts for asymmetric synthesis. acs.org While not classic pincer ligands in the tridentate sense, these bidentate chelating systems represent a significant step in creating highly structured and stable catalytic environments. beilstein-journals.orgmdpi.comnih.gov

Ligand Effects on Catalytic Activity and Selectivity

The electronic and steric properties of imidazo[1,5-a]pyridine-based NHC ligands have a profound effect on the activity and selectivity of the metal catalysts. The imidazo[1,5-a]pyridin-3-ylidene core is known to have strong π-accepting character in addition to its σ-donating ability. rsc.org This electronic feature is due to a hybrid accepting orbital formed from the vacant p-orbital of the carbene and a π* orbital of the fused pyridine ring. rsc.org

The electronic nature of the ligand can be tuned by changing the substituents on the bicyclic backbone. researchgate.net For instance, DFT calculations have shown that these "abnormal" NHCs possess higher electron-donating properties than their normal isomers, which can influence catalytic efficiency. acs.org The steric environment around the metal center can also be precisely controlled. By matching the steric bulk of substituents at the C5-position and the N2-wingtip, researchers have developed highly effective palladium catalysts for challenging cross-coupling reactions, such as C–NO₂ activation. nih.gov

In the realm of asymmetric catalysis, chiral rhodium(I) complexes bearing imidazo[1,5-a]pyridine-oxazoline ligands have proven to be highly active for the enantioselective hydrosilylation of ketones. acs.org These catalysts achieve excellent yields (>90%) and high enantioselectivities (80-95% ee) for a wide variety of ketone substrates, highlighting the synergy between the chiral ligand and the rhodium metal center. acs.org The modular synthesis of these ligands allows for systematic tuning to optimize performance for specific catalytic transformations. acs.org

Performance of Imidazo[1,5-a]pyridine-Based Catalysts in Selected Reactions
Ligand/Catalyst SystemReaction TypeKey Performance MetricReference
Chiral Rh(I)-Imidazo[1,5-a]pyridine-oxazolineEnantioselective Hydrosilylation of Ketones>90% yield, 80-95% ee acs.org
Pyridine-Chelated ImPy-Ni(II) ComplexAcrylate (B77674) Synthesis (from Ethylene + CO₂)Activity up to 845% acrylate (TON 8) with additives mdpi.com
L-Shaped ImPy-Au(I) ComplexC-H ArylationUp to 99% yield nih.gov
ImPyMesDipp-Pd(II) PrecatalystCross-Coupling via C-NO₂ ActivationDemonstrated high reactivity and fast activation nih.gov
Abnormal ImPy-Pd(II) ComplexDirect C-H ArylationEfficient at 0.5 mol% Pd loading acs.org

Role as Versatile Synthons in Complex Molecule Synthesis

The strategic placement of functional groups on a heterocyclic core is paramount for its utility as a synthon. The acetyl group at the C5 position of the imidazo[1,5-a]pyridine ring in 1-(imidazo[1,5-a]pyridin-5-yl)ethanone offers a reactive handle for a variety of chemical transformations. This functionality, in principle, allows for the extension of the molecular framework, enabling its incorporation into larger, more complex structures. Advanced academic research explores the potential of such synthons to streamline the synthesis of novel compounds with desired chemical and biological properties.

Macrocycles, large cyclic molecules, represent an important class of compounds with diverse applications, including as therapeutics and host molecules in supramolecular chemistry. The construction of these structures often relies on key building blocks that can undergo efficient cyclization reactions.

A comprehensive review of current scientific literature reveals a notable gap in the documented use of this compound as a direct precursor in the synthesis of macrocyclic structures. While the imidazo[1,5-a]pyridine core is of significant interest in medicinal chemistry, specific examples detailing the participation of the 5-acetyl derivative in macrocyclization reactions are not readily found in published research. The potential for this compound to act as a linchpin in forming a macrocyclic ring—for instance, through reactions involving the acetyl group and another functional group on an appended side chain—remains a theoretical possibility awaiting exploration in synthetic chemistry laboratories.

Natural products are a rich source of inspiration for the development of new drugs. The synthesis of natural product analogs, which are structurally similar to the natural product, is a common strategy in drug discovery to improve efficacy, reduce toxicity, and understand structure-activity relationships.

Similarly to the case of macrocyclic synthesis, there is a lack of specific examples in the peer-reviewed literature demonstrating the incorporation of this compound into the framework of natural product analogs. The imidazo[1,5-a]pyridine scaffold itself is found in some marine natural products, which would suggest that derivatives like this compound could be valuable synthons for creating analogs of these compounds. However, the current body of research does not provide concrete instances of this application. The potential utility of this compound in this area of synthetic chemistry is therefore yet to be realized and documented.

Future Research Directions and Unaddressed Challenges for 1 Imidazo 1,5 a Pyridin 5 Yl Ethanone

Development of Novel and Efficient Synthetic Routes

The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research for decades, with numerous methods available, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org However, the efficient and regioselective synthesis of C5-substituted derivatives like 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone presents an ongoing challenge.

Strategies for Enhanced Regioselectivity and Yields

A primary hurdle in the synthesis of substituted imidazo[1,5-a]pyridines is controlling the position of functionalization. Direct acylation of the parent imidazo[1,5-a]pyridine (B1214698) often leads to a mixture of isomers, with substitution typically favoring the C1 and C3 positions. Future research must focus on developing novel synthetic methodologies that grant precise control over the introduction of the acetyl group at the C5 position.

Key areas for exploration include:

Directed Ortho-Metalation (DoM): Investigating the use of directing groups on the pyridine (B92270) ring to facilitate lithiation or metalation specifically at the C5 position, followed by quenching with an acetylating agent.

Transition-Metal Catalyzed C-H Activation: Developing catalytic systems (e.g., using palladium, rhodium, or ruthenium) that can selectively activate the C5-H bond for subsequent acylation.

Synthesis from Pre-functionalized Pyridines: A more controlled approach involves the synthesis of the imidazo[1,5-a]pyridine ring from a pyridine precursor already bearing the acetyl group or a suitable precursor at the correct position. This circumvents the regioselectivity issues of post-cyclization functionalization.

Table 1: Proposed Synthetic Strategies for Enhanced Regioselectivity
StrategyDescriptionPotential AdvantagesKey Challenges
Directed Ortho-Metalation (DoM)Use of a directing group to achieve regioselective metalation at C5, followed by acetylation.High regiocontrol.Requires introduction and removal of the directing group; harsh conditions may be needed.
C-H ActivationCatalyst-driven selective functionalization of the C5-H bond.Atom economy; avoids pre-functionalization.Catalyst design for high C5 selectivity; potential for competing C1/C3 functionalization.
Cyclization of Pre-functionalized PrecursorsBuilding the imidazo[1,5-a]pyridine ring from a pyridine already containing the acetyl group.Unambiguous regiochemistry.Multi-step synthesis of the required precursor may be complex and lower overall yield.

Exploration of Sustainable and Scalable Synthetic Methods

Modern synthetic chemistry emphasizes the development of environmentally benign and scalable processes. nih.gov Future synthetic routes for this compound should incorporate principles of green chemistry.

Prospective research directions include:

Catalyst-Free Reactions: Designing reaction pathways that proceed under catalyst-free conditions, potentially using deep eutectic solvents or microwave irradiation to reduce waste and energy consumption. semanticscholar.org

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved safety, scalability, and reproducibility, which is crucial for industrial applications.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ethanol (B145695), or polyethylene glycol (PEG-400) would significantly improve the environmental footprint of the synthesis. nih.gov

Atom Economy: Focusing on reaction types, such as multicomponent reactions or tandem processes, that maximize the incorporation of starting materials into the final product. organic-chemistry.org

Deeper Mechanistic Elucidation of Reactivity and Biological Interactions (In Vitro)

The reactivity profile of this compound is largely uncharacterized. The interplay between the electron-withdrawing acetyl group and the electron-rich bicyclic heteroaromatic system dictates its chemical behavior and potential biological interactions. A detailed mechanistic understanding is essential for its application in medicinal chemistry and materials science.

Future investigations should aim to:

Map the Reactivity of the Acetyl Group: Systematically study the chemical transformations of the ketone moiety, such as its propensity for reduction, oxidation, and condensation reactions (e.g., Knoevenagel, Claisen-Schmidt).

Probe Electrophilic and Nucleophilic Substitution: Determine the influence of the C5-acetyl group on the regioselectivity of further substitutions on the imidazo[1,5-a]pyridine ring.

Investigate Metal Coordination: The nitrogen atoms in the ring system and the carbonyl oxygen are potential metal coordination sites. Studying the formation and properties of metal complexes could open applications in catalysis or materials science.

In Vitro Metabolic Stability: For potential pharmaceutical applications, understanding the metabolic fate of the acetyl group and the heterocyclic core through in vitro assays with liver microsomes is a critical unaddressed challenge.

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding molecular structure, reactivity, and electronic properties. nih.govuctm.edu While DFT has been applied to the broader class of imidazo[1,5-a]pyridines, specific computational models for this compound are needed to guide experimental work. mdpi.com

Future computational studies should focus on:

Predicting Reaction Mechanisms: Using DFT to model transition states and reaction pathways for proposed synthetic routes to optimize conditions and predict regiochemical outcomes.

Mapping Electronic Properties: Calculating the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and natural bond orbitals (NBO) to understand the electronic landscape of the molecule. This can predict sites of reactivity and potential non-covalent interactions.

Virtual Screening and Docking: Employing molecular docking simulations to predict the binding affinity of this compound against various biological targets, thereby guiding the design of focused in vitro screening campaigns.

Simulating Spectroscopic Data: Using Time-Dependent DFT (TD-DFT) to predict UV-Vis absorption and emission spectra, which can aid in the interpretation of experimental spectroscopic data and guide the design of derivatives with specific photophysical properties. mdpi.com

Table 2: Proposed Computational Modeling Approaches
Computational MethodResearch GoalPredicted Outcome/Insight
Density Functional Theory (DFT)Optimize synthetic routes and understand reactivity.Reaction energetics, transition state geometries, regioselectivity prediction.
Molecular Electrostatic Potential (MEP)Identify reactive sites for biological interactions.Maps of electron-rich and electron-poor regions.
Molecular DockingPredict potential biological targets.Binding poses and affinity scores for proteins like kinases or nuclear receptors.
Time-Dependent DFT (TD-DFT)Characterize electronic and optical properties.Simulated UV-Vis and fluorescence spectra.

Expansion of In Vitro Biological Target Landscape

The imidazo[1,5-a]pyridine scaffold is present in molecules with a wide array of biological activities, including antitumor, anti-inflammatory, and antiviral properties. beilstein-journals.orgnih.gov Some derivatives have been identified as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor gamma (RORc), a promising target for autoimmune diseases. nih.gov However, the specific biological targets of this compound remain unknown.

A crucial future direction is a comprehensive in vitro screening program to identify its biological activity profile. This should include:

Broad Kinase Profiling: Screening against a large panel of human kinases, as many heterocyclic compounds are known to be kinase inhibitors.

Nuclear Receptor Modulation Assays: Testing for activity against nuclear receptors, particularly the ROR family, given the known activity of other imidazo[1,5-a]pyridines.

Antiproliferative Assays: Evaluating its cytotoxic effects against a diverse panel of human cancer cell lines to identify potential anticancer activity. mdpi.com

Antimicrobial Screening: Assessing its activity against various strains of bacteria and fungi to explore its potential as an anti-infective agent.

Integration with Advanced Spectroscopic Techniques for Structural and Electronic Characterization

Beyond basic identification data from 1H and 13C NMR, advanced spectroscopic techniques can provide deeper insights into the structural and electronic properties of this compound.

Future characterization efforts should integrate:

Two-Dimensional NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to unambiguously confirm the C5 position of the acetyl group and provide detailed information about the molecule's conformation in solution.

Fluorescence Spectroscopy: A detailed investigation of the photophysical properties, including quantum yield and fluorescence lifetime, is warranted. The imidazo[1,5-a]pyridine core is known to be fluorescent, and understanding how the C5-acetyl group modulates these properties is key for potential applications in sensors or imaging agents. unito.it

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the molecular structure and offer valuable data on bond lengths, bond angles, and intermolecular packing interactions in the solid state.

Raman and Infrared Spectroscopy: While standard for basic characterization, advanced analysis of these vibrational spectra, combined with DFT calculations, can provide detailed information about the electronic influence of the acetyl group on the vibrational modes of the heterocyclic ring system.

By systematically addressing these research directions, the scientific community can overcome the current knowledge gaps surrounding this compound, paving the way for its potential application in medicinal chemistry, materials science, and beyond.

Q & A

Q. Table 1: Representative Synthetic Yields for Imidazo[1,5-a]pyridine Derivatives

Reaction TypeConditionsYield (%)Reference
Vilsmeier-Haack FormylationDMF, POCl₃, 0°C → rt63
Transition-Metal-Free SynthesisNaOH, pyridine, 80°C, 24 h70
Chiral ResolutionChiralpak AD, heptane/isopropanol>99 ee

Q. Table 2: Biological Activity of Related Compounds

CompoundTargetIC₅₀ (nM)Cell LineReference
PARG Inhibitor DerivativePoly(ADP-ribose) glycohydrolase12.5MDA-MB-231
Cu(II) ComplexAnticancer activity8.2HeLa

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